2-(2-Methylphenoxy)ethylhydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

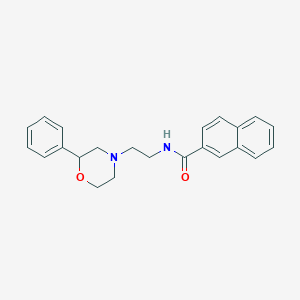

“2-(2-Methylphenoxy)ethylhydrazine” is a chemical compound with the molecular formula C9H14N2O . It has a molecular weight of 166.220 Da and 202.68 Da when it forms a hydrochloride salt .

Molecular Structure Analysis

The molecular structure of “2-(2-Methylphenoxy)ethylhydrazine” consists of a hydrazine group attached to a 2-methylphenoxyethyl group . The exact three-dimensional structure would require more specific information or computational modeling to determine.

Wissenschaftliche Forschungsanwendungen

Analgesic and Anti-Inflammatory Activities

- Synthesis and Characterization of Oxadiazole Derivatives: The study by Dewangan et al. (2015) involves the synthesis of oxadiazole derivatives from 2-(2-Methylphenoxy)ethylhydrazine and evaluating their analgesic and anti-inflammatory activities in rodents. Notably, certain derivatives demonstrated potent analgesic and anti-inflammatory effects, suggesting potential pharmaceutical applications (Dewangan et al., 2015).

Antimicrobial and Anthelmintic Evaluations

- Antimicrobial and Anthelmintic Properties of Schiff Bases: Varshney, Husain, and Parcha (2014) synthesized a series of Schiff bases derived from 2-(2-Methylphenoxy)ethylhydrazine. These compounds exhibited promising antibacterial activity against various bacterial strains and significant anthelmintic activity, indicating potential use in controlling infectious diseases and parasites (Varshney, Husain & Parcha, 2014).

Chemical Synthesis and Structural Analysis

- Nickel and Copper Complexes with N,O-Hydrazone Schiff Base Ligand: A study by Conejo et al. (2018) focused on the synthesis and structural characterization of nickel and copper complexes containing N,O-hydrazone Schiff base ligand derived from a compound similar to 2-(2-Methylphenoxy)ethylhydrazine. This research has implications in inorganic chemistry and materials science (Conejo et al., 2018).

Ethylene Production and Plant Physiology

- Conversion to Ethylene in Plant Physiology: Dollwet and Kumamoto (1972) demonstrated that 2-hydroxyethylhydrazine, a related compound, can produce ethylene, influencing plant physiology such as abscission and flowering. This insight is crucial for understanding plant growth and development (Dollwet & Kumamoto, 1972).

Nonlinear Optical Properties

- Nonlinear Optical Properties of Hydrazones: Naseema et al. (2010) synthesized hydrazones from 2-(2-Methylphenoxy)ethylhydrazine and evaluated their nonlinear optical properties. This research has potential implications in the development of optical devices such as limiters and switches (Naseema et al., 2010).

Wirkmechanismus

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

2-(2-Methylphenoxy)ethylhydrazine, as a hydrazine derivative, may undergo a nucleophilic addition reaction, similar to the Wolff-Kishner reduction . In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, which can be further converted to the corresponding alkane by reaction with a base and heat . This reaction mechanism could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The wolff-kishner reduction, a reaction involving hydrazine, is a key step in various biochemical pathways, particularly those involving the conversion of carbonyl groups to methylene groups .

Pharmacokinetics

The compound’s molecular weight (20268) and physical form (powder) suggest that it may have certain pharmacokinetic properties

Result of Action

The potential conversion of carbonyl groups to methylene groups could have significant implications at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Methylphenoxy)ethylhydrazine. For instance, the compound’s storage temperature is 4°C , suggesting that temperature could affect its stability. Additionally, the compound’s reaction with a base and heat in the Wolff-Kishner reduction indicates that pH and temperature could influence its action and efficacy .

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)ethylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8-4-2-3-5-9(8)12-7-6-11-10/h2-5,11H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGCVJPDUIVJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCNN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(o-Tolyloxy)ethyl)hydrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((3,4-Dimethylphenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2462136.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2462138.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2462142.png)

![3-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2462143.png)

![5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate](/img/structure/B2462146.png)

![2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2462149.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2462150.png)